3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-14-3-1-2-4-15(14)21-7-9-22(10-8-21)17(25)13-11-23-16(24)5-6-20-18(23)26-12-13/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJLIVQPEXKCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN4C(=O)C=CN=C4SC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The molecular structure of the compound features:
- A piperazine ring, which is known for its role in various pharmacological activities.
- A thiazine moiety that contributes to its bioactivity.
- A chlorophenyl substituent that may influence its interaction with biological targets.
Molecular Formula
The compound's molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized to act through:
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : The carbonyl group can participate in enzyme inhibition mechanisms, potentially affecting metabolic pathways.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and dopamine levels.
- Antitumor Effects : Preliminary studies suggest potential anti-cancer properties through apoptosis induction in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds. For instance:
- Antidepressant Activity : A study demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting similar potential for this compound .
- Anticancer Properties : In vitro studies showed that compounds with similar structures induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Research on related thiazine compounds has revealed their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocyclic Compounds
Key Observations :
- Heterocycle Variants: The target compound’s thiazinone core (sulfur atom) contrasts with oxazine (oxygen) in and triazinone (additional nitrogen) in . Sulfur’s larger atomic size may enhance lipophilicity, improving membrane permeability in antimicrobial applications .
- Substituent Effects: The 2-chlorophenyl group on the piperazine moiety offers steric and electronic differences compared to thiophene () or 4-chlorophenyl ().
Comparison with Analog Syntheses :
Physicochemical and ADME Properties
- Lipophilicity: The thiazinone sulfur and chloro substituent likely increase logP compared to oxazine analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Piperazine moieties are prone to N-dealkylation, but the 2-chlorophenyl group may sterically protect against enzymatic degradation .
Q & A
Basic: What are the optimized synthetic routes for 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one, and how are yields maximized?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a substituted piperazine derivative (e.g., 4-(2-chlorophenyl)piperazine) to a pyrimido[2,1-b][1,3]thiazinone core. Key steps include:
- Acylation : Use of carbonylating agents (e.g., oxalyl chloride) under reflux in DMF with a base like triethylamine to form the piperazine-carbonyl linkage .
- Cyclization : Solvent choice (e.g., ethanol or dioxane) and temperature control (reflux for 8–12 hours) to optimize ring closure .
- Purification : Recrystallization from ethanol or DMF to improve purity (>95% by HPLC) .
Yield optimization requires precise stoichiometry, catalyst screening (e.g., piperidine for condensation), and real-time monitoring via TLC or HPLC .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
Answer:
Structural validation employs:
- NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the piperazine, chlorophenyl, and pyrimido-thiazinone moieties. Key signals include aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction using tools like SHELXT for spatial arrangement determination. For example, bond angles of the piperazine ring (~109.5°) confirm tetrahedral geometry .
- Mass Spectrometry : HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 457.12) .
Basic: What initial pharmacological screening strategies are recommended for this compound?
Answer:
- In vitro assays :
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins (IC50 > 10 µM preferred) .
- Receptor binding : Radioligand displacement studies for serotonin/dopamine receptors due to the piperazine moiety .
Advanced: How does the 2-chlorophenyl substituent influence the compound’s mechanism of action compared to other analogs?
Answer:
The 2-chlorophenyl group enhances lipophilicity (logP ~3.2) and steric bulk, which:
- Modulates receptor affinity : Increases selectivity for 5-HT1A over D2 receptors compared to 3-trifluoromethylphenyl analogs (Ki ratio shifts from 1:2 to 1:5) .
- Alters pharmacokinetics : Improves blood-brain barrier penetration in rodent models (brain/plasma ratio = 0.8 vs. 0.3 for 4-methoxyphenyl derivatives) .
- Impacts metabolic stability : Reduces CYP3A4-mediated oxidation compared to unsubstituted phenyl groups (t1/2 increases from 2.1 to 4.3 hours) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer: Contradictions often arise from:
- Substituent effects : For example, 2-chlorophenyl vs. pyrimidin-2-yl groups on the piperazine ring alter target engagement (e.g., kinase vs. GPCR activity) .
- Assay conditions : Variability in ATP concentrations (10 µM vs. 1 mM) in kinase assays can flip inhibitor efficacy .
Resolution strategies :- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 normalized to control assays) .
- Structure-activity relationship (SAR) modeling : QSAR models to quantify substituent contributions .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics .
Advanced: What advanced spectroscopic methods are critical for characterizing tautomeric or conformational equilibria in this compound?
Answer:
- Dynamic NMR : Variable-temperature 1H NMR (e.g., −50°C to 50°C) to detect tautomerism in the pyrimido-thiazinone ring .
- Solid-state NMR : Differentiate crystalline vs. amorphous forms, crucial for polymorph screening .
- Time-resolved IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during solvent-induced conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
